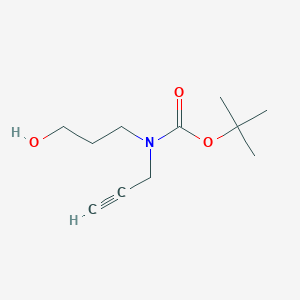
Tert-butyl 3-hydroxypropyl(prop-2-ynyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(3-hydroxypropyl)-N-(prop-2-yn-1-yl)carbamate: is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a hydroxypropyl group, and a prop-2-yn-1-yl group attached to a carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-hydroxypropyl)-N-(prop-2-yn-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-chloropropanol and propargyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reactions.
-
Step 1: Formation of tert-butyl N-(3-hydroxypropyl)carbamate
- Reactants: tert-butyl carbamate, 3-chloropropanol
- Conditions: Base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), temperature (e.g., 60-80°C)
- Reaction: tert-butyl carbamate reacts with 3-chloropropanol to form tert-butyl N-(3-hydroxypropyl)carbamate.
-
Step 2: Formation of tert-butyl N-(3-hydroxypropyl)-N-(prop-2-yn-1-yl)carbamate
- Reactants: tert-butyl N-(3-hydroxypropyl)carbamate, propargyl bromide
- Conditions: Base (e.g., sodium hydride), solvent (e.g., tetrahydrofuran), temperature (e.g., 0-25°C)
- Reaction: tert-butyl N-(3-hydroxypropyl)carbamate reacts with propargyl bromide to form tert-butyl N-(3-hydroxypropyl)-N-(prop-2-yn-1-yl)carbamate.
Industrial Production Methods: Industrial production of tert-butyl N-(3-hydroxypropyl)-N-(prop-2-yn-1-yl)carbamate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions:
-
Oxidation:
- tert-Butyl N-(3-hydroxypropyl)-N-(prop-2-yn-1-yl)carbamate can undergo oxidation reactions, particularly at the hydroxypropyl group, to form corresponding carbonyl compounds.
- Common reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
-
Reduction:
- The compound can be reduced to form saturated derivatives.
- Common reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
-
Substitution:
- The propargyl group can undergo nucleophilic substitution reactions to form various derivatives.
- Common reagents: Nucleophiles such as amines or thiols.
Major Products Formed:
- Oxidation of the hydroxypropyl group leads to the formation of aldehydes or ketones.
- Reduction of the compound results in the formation of saturated carbamates.
- Substitution reactions yield a variety of functionalized carbamates depending on the nucleophile used.
科学的研究の応用
Chemistry:
- tert-Butyl N-(3-hydroxypropyl)-N-(prop-2-yn-1-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules.
- It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- It is used in the development of enzyme inhibitors and other bioactive molecules.
Medicine:
- Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
- It is investigated for its role in drug delivery systems and prodrug formulations.
Industry:
- The compound is used in the production of specialty chemicals and materials.
- It finds applications in the synthesis of polymers and coatings.
作用機序
The mechanism of action of tert-butyl N-(3-hydroxypropyl)-N-(prop-2-yn-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxypropyl and propargyl groups play crucial roles in its reactivity and biological activity.
Molecular Targets and Pathways:
- The compound may interact with enzymes and proteins, leading to inhibition or modulation of their activity.
- It can participate in covalent bonding with nucleophilic sites in biological molecules, affecting their function.
類似化合物との比較
- tert-Butyl N-(2-hydroxyethyl)-N-(prop-2-yn-1-yl)carbamate
- tert-Butyl N-(3-hydroxypropyl)-N-(but-2-yn-1-yl)carbamate
- tert-Butyl N-(3-hydroxypropyl)-N-(prop-2-en-1-yl)carbamate
Comparison:
- tert-Butyl N-(3-hydroxypropyl)-N-(prop-2-yn-1-yl)carbamate is unique due to the presence of both hydroxypropyl and propargyl groups, which confer distinct reactivity and biological properties.
- Similar compounds may have variations in the length and saturation of the alkyl chains, leading to differences in their chemical behavior and applications.
特性
分子式 |
C11H19NO3 |
|---|---|
分子量 |
213.27 g/mol |
IUPAC名 |
tert-butyl N-(3-hydroxypropyl)-N-prop-2-ynylcarbamate |
InChI |
InChI=1S/C11H19NO3/c1-5-7-12(8-6-9-13)10(14)15-11(2,3)4/h1,13H,6-9H2,2-4H3 |
InChIキー |
PCFOVOGBWUYJBW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(CCCO)CC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















